

InChI Key and SMILES for Thiomorpholine 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Thiomorpholine 1,1-dioxide hydrochloride

Cat. No.: B153576

[Get Quote](#)

An In-Depth Technical Guide to **Thiomorpholine 1,1-Dioxide Hydrochloride** for Scientific Professionals

Abstract

Thiomorpholine 1,1-dioxide hydrochloride (CAS: 59801-62-6) is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. As a sulfone derivative of thiomorpholine, its unique structural and electronic properties make it a versatile building block and a key intermediate in the synthesis of a wide array of complex molecules.^{[1][2]} This guide provides a comprehensive technical overview of its molecular identifiers, physicochemical properties, synthesis protocols, and diverse applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for leveraging this compound in experimental and developmental workflows.

Molecular Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. **Thiomorpholine 1,1-dioxide hydrochloride** is unequivocally defined by its standardized chemical identifiers. The sulfone group significantly influences the molecule's polarity and chemical behavior, rendering it a valuable synthon in medicinal chemistry.^[1]

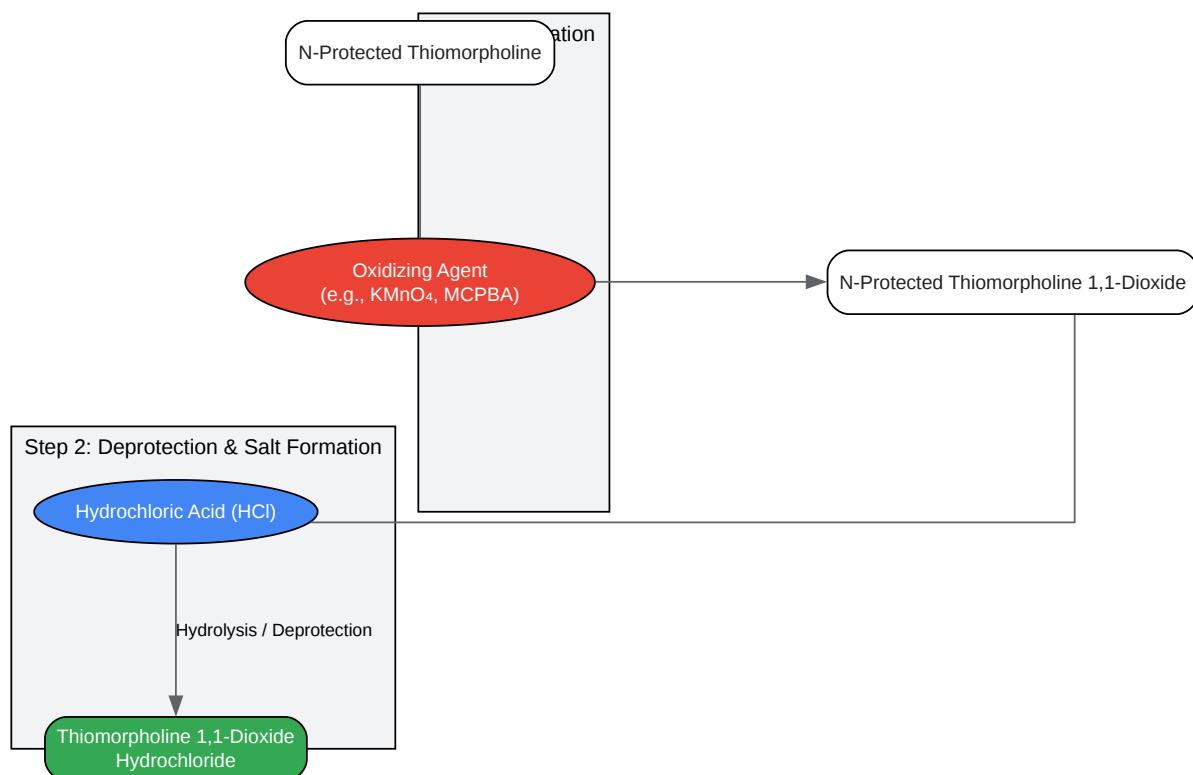
Chemical Identifiers

The primary molecular identifiers for **Thiomorpholine 1,1-dioxide hydrochloride** are provided below, sourced from the PubChem public chemical database.[\[3\]](#)

- InChI Key:UOMTVKMKHZMFMQ-UHFFFAOYSA-N
- InChI:InChI=1S/C4H9NO2S.C1H/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
- Canonical SMILES:C1CS(=O)(=O)CCN1.C1

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its handling, storage, and application in various solvent systems. These properties suggest good water solubility, which can be advantageous for pharmacokinetic profiles in drug development.[\[1\]](#)


Property	Value	Source
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	PubChem [3]
Molecular Weight	171.65 g/mol	PubChem [3]
Appearance	White to light yellow solid	Chem-Impex [2]
CAS Number	59801-62-6	PubChem [3]
Purity	≥ 98% (Typical)	Chem-Impex [2]
Solubility	Moderately soluble in water	Bouling Chemical [4]
Storage Temperature	Room Temperature, Inert Atmosphere	Sigma-Aldrich

Synthesis and Manufacturing Insights

The synthesis of **Thiomorpholine 1,1-dioxide hydrochloride** is a multi-step process that requires precise control over reaction conditions. The most common strategies involve the oxidation of a thiomorpholine precursor followed by the formation of the hydrochloride salt.

Core Synthesis Pathway

The primary route involves two key transformations: the oxidation of the sulfur atom and the deprotection of the amine (if a protecting group is used) to yield the final hydrochloride salt. The oxidation step is crucial as it installs the sulfone group, which is often essential for the desired biological activity of the final product by acting as a strong hydrogen bond acceptor.[1]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Thiomorpholine 1,1-dioxide hydrochloride**.

Example Experimental Protocol

The following protocol is a representative example of the synthesis, adapted from established chemical literature.^{[5][6]} This method utilizes an amino-protecting group (tert-butyl carboxylate) which is subsequently removed by acid hydrolysis to yield the desired hydrochloride salt.

Objective: To synthesize **Thiomorpholine 1,1-dioxide hydrochloride** from tert-butyl 1,1-dioxothiomorpholine-4-carboxylate.

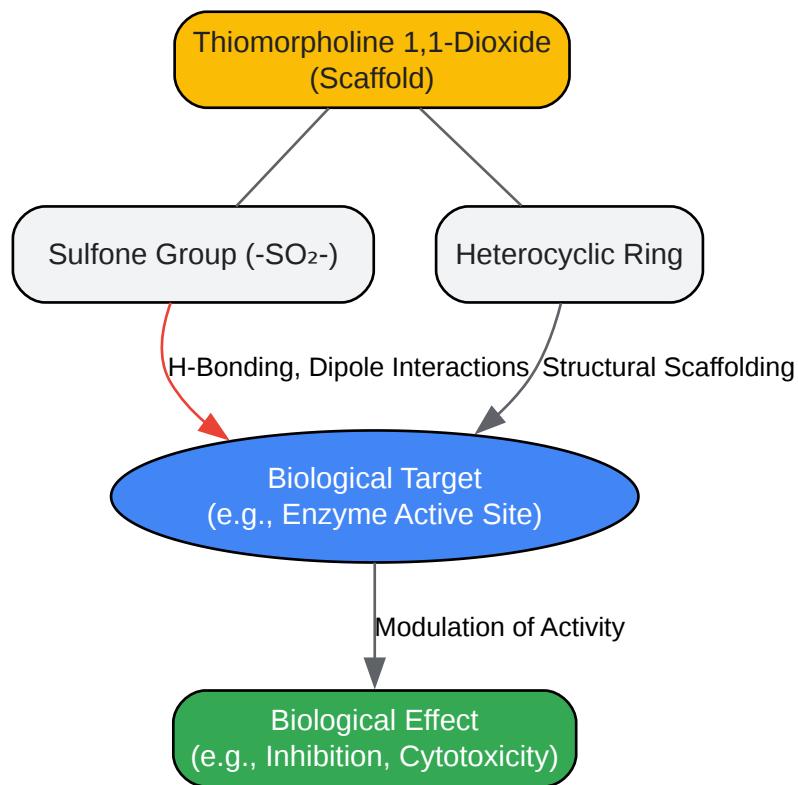
Materials:

- tert-butyl 1,1-dioxothiomorpholine-4-carboxylate
- Hydrochloric acid (concentrated)
- Methanol
- Tetrahydrofuran (THF)
- Reaction flask with magnetic stirrer
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (e.g., 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL) within a reaction flask.^[5]
- **Acidification:** While stirring at room temperature, slowly add concentrated hydrochloric acid (4.0 mL) to the reaction mixture. Causality Note: The concentrated acid serves as both a catalyst and a reactant for the cleavage of the tert-butyl protecting group.
- **Reaction:** Continue stirring the mixture at room temperature for approximately 3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.^[5]

- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents (methanol, THF, water) and excess hydrochloric acid.[\[6\]](#)
- Isolation: The resulting solid residue is the final product, **Thiomorpholine 1,1-dioxide hydrochloride**. Further purification, if necessary, can be achieved through recrystallization.


Applications in Research and Drug Development

Thiomorpholine 1,1-dioxide hydrochloride is not merely a laboratory curiosity; it is a pivotal component in the synthesis of high-value molecules across multiple scientific domains.[\[2\]](#) Its rigid, heterocyclic structure and the presence of the electron-withdrawing sulfone group make it an attractive scaffold for designing molecules with specific biological activities.[\[1\]](#)

Application Area	Description & Significance	Key References
Pharmaceuticals	<p>Serves as a crucial intermediate for synthesizing drugs, including anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1][2] The sulfone group can form strong interactions with enzyme active sites, leading to potent inhibition.[1]</p>	Benchchem [1] , Chem-Impex [2]
Agrochemicals	<p>Used in the formulation of next-generation pesticides and herbicides, contributing to crop protection solutions with potentially low toxicity to non-target organisms.[1][2]</p>	Chem-Impex [2]
Material Science	<p>Incorporated into polymer matrices to produce durable materials for coatings, adhesives, and sealants.[1][2] Its inclusion can enhance the mechanical and thermal stability of the resulting polymers.[1]</p>	Benchchem [1]
Biochemical Research	<p>Employed as a research reagent to study enzyme activity and metabolic pathways.[2] Its ability to inhibit specific enzymes, such as cytochrome P450, makes it a valuable tool for drug discovery.[1]</p>	Benchchem [1]

Mechanism of Action Insights

In a biological context, the mechanism of action often involves the sulfone group's ability to act as a bioisostere for other functional groups, while also participating in strong hydrogen bonding with protein targets.^[1] In antitumor research, derivatives have been shown to inhibit protein synthesis and DNA replication in cancer cells, leading to reduced cell viability and tumor growth.^[1]

[Click to download full resolution via product page](#)

Caption: Role of the Thiomorpholine 1,1-dioxide scaffold in molecular interactions.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. **Thiomorpholine 1,1-dioxide hydrochloride** is classified as harmful and an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), the compound presents several hazards.
^{[3][7]}

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3][7]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3][7]
- H335: May cause respiratory irritation.[3][7]

Recommended Handling and Storage Protocols

Handling:

- Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][9]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
- Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[8]
- Wash hands thoroughly with soap and water after handling.[8]
- In case of a spill, use dry clean-up procedures to avoid generating dust.[8]

Storage:

- Store in a tightly sealed container to prevent moisture absorption.[4]
- Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[4][9]
- Store locked up and apart from foodstuff containers.[7][9]

Conclusion

Thiomorpholine 1,1-dioxide hydrochloride is a compound of significant strategic importance. Its robust synthesis routes and versatile chemical nature have established it as a cornerstone

building block in pharmaceutical development, agrochemicals, and material science. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in creating novel and impactful chemical entities. Continued exploration of this scaffold is poised to yield further innovations across scientific disciplines.

References

- **Thiomorpholine 1,1-dioxide hydrochloride** | C4H10CINO2S | CID 12324096. (n.d.). PubChem.
- **Thiomorpholine 1,1-Dioxide Hydrochloride (1:1)** Supplier & Manufacturer in China. (n.d.). Bouling Chemical Co., Limited.
- Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. (2017). Google Patents.
- Thiomorpholine-1,1-dioxide hydrochloride. (2024, April 9). ChemBK.
- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. (2025, April 2). Retrieved from a reliable chemical supplier source. [Link]
- **THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE** (CAS No. 59801-62-6) SDS. (n.d.).
- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. (n.d.). PubChem.
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiomorpholine 1,1-dioxide hydrochloride | C4H10CINO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiomorpholine 1,1-Dioxide Hydrochloride (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
- 5. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 [chemicalbook.com]
- 6. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [InChI Key and SMILES for Thiomorpholine 1,1-dioxide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153576#inchi-key-and-smiles-for-thiomorpholine-1,1-dioxide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com